(S)-1-(2-Fluorophenyl)but-3-en-1-amine
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Overview
Description
(S)-1-(2-Fluorophenyl)but-3-en-1-amine is a chiral amine compound characterized by the presence of a fluorophenyl group attached to a butenyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Fluorophenyl)but-3-en-1-amine typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of ammonium formate and a palladium nanocatalyst in methanol under an inert atmosphere at 70°C. This is followed by an enzymatic reaction using amine transaminase and sodium pyruvate in methanol at room temperature for 24 hours in darkness .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-Fluorophenyl)but-3-en-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
(S)-1-(2-Fluorophenyl)but-3-en-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(2-Fluorophenyl)but-3-en-1-amine involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(4-Fluorophenyl)ethanamine
- (S)-1-(4-Fluorophenyl)butan-1-amine
- (S)-1-(2-Fluorophenyl)propan-1-amine
Uniqueness
(S)-1-(2-Fluorophenyl)but-3-en-1-amine is unique due to its specific stereochemistry and the presence of a butenyl chain, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
(S)-1-(2-Fluorophenyl)but-3-en-1-amine is a compound of significant interest in medicinal and biochemical research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant studies, including data tables summarizing key findings.
Chemical Structure and Properties
This compound is characterized by the presence of a fluorine atom attached to a phenyl group, which enhances its interaction with biological targets. The compound features a butenyl chain that contributes to its reactivity and potential biological activity.
The mechanism of action for this compound involves its interaction with various molecular targets, including enzymes and receptors. The fluorine atom is believed to increase the compound's binding affinity to these targets, thereby modulating cellular signaling pathways and metabolic processes. Preliminary studies suggest that it may inhibit specific enzymes involved in disease pathways, although detailed molecular targets are still under investigation.
Antimicrobial Activity
This compound has shown promising antimicrobial properties. In vitro studies indicate that it exhibits significant activity against various pathogenic bacteria. The compound's effectiveness was particularly noted against Gram-positive bacteria, with growth inhibition zones ranging from 14 to 17 mm against strains like Staphylococcus aureus and Bacillus subtilis.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Bacillus subtilis | 16 |
Escherichia coli | 14 |
These results suggest that the compound could be a candidate for further development as an antimicrobial agent .
Anticancer Activity
The anticancer potential of this compound has been evaluated against several cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and HCT116 (colorectal cancer). The compound demonstrated notable anti-proliferative effects, with IC50 values below 25 μM for certain cell lines.
Table 2: Anti-Proliferative Activity Against Cancer Cell Lines
Cell Line | IC50 (μM) |
---|---|
HepG2 | <25 |
MCF-7 | 26–50 |
HCT116 | 51–100 |
These findings indicate that while the compound is highly effective against liver cancer cells, its efficacy varies across different cancer types .
Case Studies and Research Findings
Recent studies have explored the structure-activity relationship (SAR) of various analogs of this compound. These investigations focus on how modifications in the molecular structure influence biological activity. For instance, compounds with different substituents on the aromatic ring exhibited varying degrees of antimicrobial and anticancer potency.
Case Study: SAR Analysis
A comprehensive SAR analysis revealed that substituting different halogen atoms on the phenyl group significantly affects both antimicrobial and anticancer activities. Compounds with fluorine substitutions were generally more active than those with chlorine or bromine .
Properties
Molecular Formula |
C10H12FN |
---|---|
Molecular Weight |
165.21 g/mol |
IUPAC Name |
(1S)-1-(2-fluorophenyl)but-3-en-1-amine |
InChI |
InChI=1S/C10H12FN/c1-2-5-10(12)8-6-3-4-7-9(8)11/h2-4,6-7,10H,1,5,12H2/t10-/m0/s1 |
InChI Key |
VEERPKSHPIAFJZ-JTQLQIEISA-N |
Isomeric SMILES |
C=CC[C@@H](C1=CC=CC=C1F)N |
Canonical SMILES |
C=CCC(C1=CC=CC=C1F)N |
Origin of Product |
United States |
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